

# 2-((2-Chlorophenyl)amino)acetamide CAS number lookup

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-((2-Chlorophenyl)amino)acetamide

Cat. No.: B14911417

[Get Quote](#)

Technical Monograph: **2-((2-Chlorophenyl)amino)acetamide**

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

## Executive Summary & Chemical Identity

**2-((2-Chlorophenyl)amino)acetamide** is a critical nitrogen-containing building block, primarily utilized as a transient intermediate in the synthesis of fused heterocyclic systems, specifically 1,2,3,4-tetrahydroquinoxalines and benzodiazepine derivatives.

Unlike commodity chemicals, this compound is frequently synthesized in situ or strictly as a pathway intermediate due to its reactivity. It represents a glycine derivative where the amine nitrogen is arylated with a 2-chlorophenyl group.

## Structural Characterization & Nomenclature

- IUPAC Name: 2-[(2-Chlorophenyl)amino]acetamide

- Common Synonyms:  
  
-(2-Chlorophenyl)glycinamide; 2-(2-Chloroanilino)acetamide.
- Molecular Formula:  
  
[1]
- Molecular Weight: 184.62 g/mol
- SMILES: NC(=O)CNc1ccccc1Cl

## CAS Number Verification Strategy

Due to positional isomerism, database lookups for this compound often yield false positives. Researchers must distinguish between three distinct isomers:

Isomer Description	Structure Note	CAS Status
Target Compound	(2-Cl-Ph)-NH-CH <sub>2</sub> -CONH <sub>2</sub>	Non-Commodity / Custom (Derived from CAS 140-17-0)
Reverse Amide	(2-Cl-Ph)-NH-CO-CH <sub>2</sub> -Cl	CAS 5326-23-8 (2-Chloro-N-(2-chlorophenyl)acetamide)
-Amino Isomer	(2-Cl-Ph)-CH(NH <sub>2</sub> )-CONH <sub>2</sub>	CAS 374629-84-2 (2-Amino-2-(2-chlorophenyl)acetamide)

Note: The target compound is the amide derivative of N-(2-Chlorophenyl)glycine (CAS 140-17-0).

## Synthetic Methodology

The synthesis of **2-((2-Chlorophenyl)amino)acetamide** relies on a classic nucleophilic substitution (

) reaction. The electron-withdrawing chlorine atom on the aniline ring reduces the nucleophilicity of the amine, requiring optimized thermal conditions and base catalysis.

## Reaction Protocol

### Reagents:

- Substrate: 2-Chloroaniline [CAS: 95-51-2] (1.0 eq)
- Electrophile: 2-Chloroacetamide [CAS: 79-07-2] (1.1 eq)
- Base: Sodium Acetate (NaOAc) or Potassium Carbonate ( $K_2CO_3$ ) (1.5 eq)
- Solvent: Ethanol (EtOH) or DMF (for higher rates)

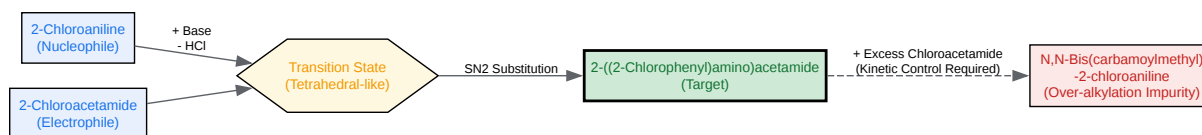
### Step-by-Step Workflow:

- Preparation: Dissolve 2-chloroaniline (12.7 g, 100 mmol) in Ethanol (150 mL).
- Addition: Add anhydrous Sodium Acetate (12.3 g, 150 mmol) followed by 2-chloroacetamide (10.3 g, 110 mmol).
- Reflux: Heat the mixture to reflux ( ) for 6–12 hours. Monitor via TLC (Mobile phase: EtOAc:Hexane 1:1).
  - Checkpoint: The spot for 2-chloroaniline ( ) should disappear; product appears at lower due to amide polarity.
- Workup:
  - Cool reaction mixture to room temperature.
  - Pour into ice-cold water (500 mL) to precipitate the product.
  - Filter the solid precipitate.<sup>[2]</sup>
- Purification: Recrystallize from aqueous ethanol to yield white/off-white needles.

## Mechanistic Pathway (Graphviz)

The following diagram illustrates the

pathway and the competing side reaction (double alkylation).



[Click to download full resolution via product page](#)

Figure 1: Nucleophilic substitution pathway showing the formation of the target secondary amine and potential tertiary amine impurity.

## Pharmaceutical Applications & Downstream Chemistry[3][4]

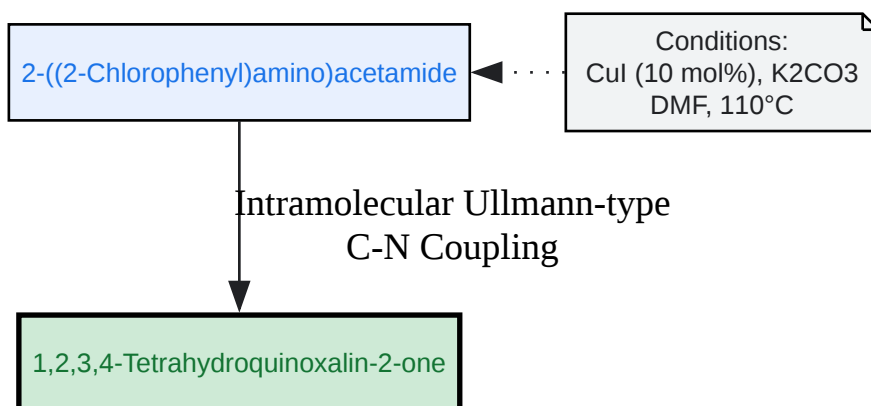
The primary utility of **2-((2-chlorophenyl)amino)acetamide** is its role as a "pre-cyclized" scaffold for Quinoxalinone synthesis.

### Synthesis of 1,2,3,4-Tetrahydroquinoxaline-2-ones

This intermediate undergoes intramolecular cyclization (often copper-catalyzed or thermally induced) to form the quinoxaline core, a privileged structure in medicinal chemistry found in:

- Antiviral Agents: Non-nucleoside reverse transcriptase inhibitors (NNRTIs).
- Anticancer Drugs: Colchicine binding site inhibitors.
- Glutamate Antagonists: NMDA/AMPA receptor modulators (e.g., Licostinel analogs).

### Cyclization Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Intramolecular cyclization converting the linear acetamide intermediate into the fused bicyclic quinoxalinone core.

## Analytical Profiling (QC Standards)

To validate the synthesis of this non-commodity intermediate, the following analytical signatures must be confirmed.

Technique	Expected Signal	Structural Assignment
$^1\text{H}$ NMR (DMSO- )	4.0–4.2 ppm (s, 2H)	Methylene protons ( ) linking amine and amide.
5.8–6.2 ppm (br s, 1H)	Secondary amine proton ( ).	
7.0–7.5 ppm (br s, 2H)	Primary amide protons ( ).	
6.5–7.4 ppm (m, 4H)	Aromatic protons (2-Cl substitution pattern).	
IR Spectroscopy	3350, 3180	N-H stretching (Amine & Amide).
1660–1680	C=O stretching (Amide I band).	
Mass Spectrometry	185/187 (3:1 ratio)	showing characteristic Chlorine isotope pattern.

## Safety & Handling Protocols

### Hazard Classification:

- 2-Chloroaniline (Precursor): Highly Toxic (Route: Inhalation, Dermal). Methemoglobinemia inducer.
- 2-Chloroacetamide (Precursor): Skin Sensitizer, Reproductive Toxin (Category 2).

### Operational Safety:

- Containment: All weighing and reactions involving 2-chloroaniline must be performed in a certified chemical fume hood.

- PPE: Double nitrile gloves (0.11 mm minimum) are required. Chloroanilines penetrate standard latex rapidly.
- Waste Disposal: Aqueous waste from the workup contains halo-organics and must be segregated into "Halogenated Organic Waste" streams, not general aqueous waste.

## References

- PubChem.2-(2-Chlorophenyl)acetamide Compound Summary (CID 641141). National Library of Medicine. Available at: [\[Link\]](#)
- Zhang, Y., et al. (2023).[3] Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors.[4] Royal Society of Chemistry Advances. Available at: [\[Link\]](#)
- Murugesan, S., et al. (2011). Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse transcriptase. Scholars Research Library. Available at: [\[Link\]](#)
- National Center for Biotechnology Information.2-Chloroacetamide (CAS 79-07-2) - Hazardous Substances Data Bank. Available at: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2-Amino-2-(3-chlorophenyl)acetamide () for sale [[vulcanchem.com](https://vulcanchem.com)]
- 2. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 3. [irejournals.com](https://irejournals.com) [[irejournals.com](https://irejournals.com)]
- 4. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- To cite this document: BenchChem. [2-((2-Chlorophenyl)amino)acetamide CAS number lookup]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14911417/docs#2-2-chlorophenyl-amino-acetamide-cas-number-lookup>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)